molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B2697349
CAS No.: 1253696-36-4
M. Wt: 197.197
InChI Key: MOBNHQKMYPQIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which combines benzimidazole and pyrimidine moieties, making it a versatile scaffold for the development of various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Properties

IUPAC Name

pyrimido[1,2-a]benzimidazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNHQKMYPQIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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